molecular formula C19H20FN3O3S B11240423 N-(4-fluorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(4-fluorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11240423
M. Wt: 389.4 g/mol
InChI Key: KCNCEMKEXCJZET-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the reaction of 4-fluoroaniline with isobutyl bromide in the presence of a base to form the corresponding N-(4-fluorophenyl)-4-isobutylamine. This intermediate is then reacted with 3-methyl-4H-1,2,4-benzothiadiazine-7-carboxylic acid chloride under anhydrous conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves the inhibition of specific enzymes and receptors in the body. It targets inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation and pain. The compound also interacts with bacterial cell membranes, leading to disruption of cell function and eventual cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it more effective in penetrating biological membranes and exhibiting prolonged activity compared to its chloro and bromo analogs .

Properties

Molecular Formula

C19H20FN3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H20FN3O3S/c1-12(2)11-23-13(3)22-27(25,26)18-10-14(4-9-17(18)23)19(24)21-16-7-5-15(20)6-8-16/h4-10,12H,11H2,1-3H3,(H,21,24)

InChI Key

KCNCEMKEXCJZET-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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